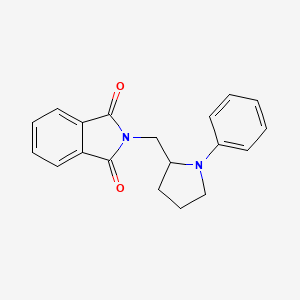

2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione

Description

Evolution of Phthalimide Derivatives in Medicinal Chemistry Research

Phthalimide derivatives trace their medicinal origins to the serendipitous discovery of thalidomide in the 1950s, a compound initially marketed as a sedative but later withdrawn due to teratogenic effects. Despite this setback, the phthalimide core (C₈H₅NO₂) remained attractive due to its unique electronic configuration and hydrogen-bonding capacity, enabling interactions with diverse biological targets. Early derivatives focused on anti-inflammatory and immunomodulatory properties, with structural modifications at the N-position proving critical for modulating activity. For example, introducing alkyl chains or aromatic substituents enhanced COX-2 selectivity, as seen in compounds exhibiting IC₅₀ values as low as 0.18 μM.

The 21st century witnessed a paradigm shift toward multi-target phthalimide agents, driven by advances in crystallography and computational modeling. Researchers identified that appending heterocyclic moieties to the phthalimide nitrogen could simultaneously engage TNF-α, HDAC, and VEGF receptors—a strategy exemplified by lenalidomide and pomalidomide. These developments laid the groundwork for hybrid structures like 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione, which combines phthalimide’s planar aromatic system with the three-dimensional flexibility of pyrrolidine.

Development Timeline of Phenylpyrrolidine-Phthalimide Hybrid Structures

The synthesis of phenylpyrrolidine-phthalimide hybrids emerged from convergent strategies in heterocyclic chemistry:

Critical to this timeline was the adoption of photoredox catalysis, enabling regioselective coupling of phthalimide esters with pyrrolidine precursors. For instance, Rose Bengal-mediated reactions under 440 nm light facilitated C–N bond formation without requiring transition metals, addressing prior challenges with heavy metal contamination.

Significance in Contemporary Pharmaceutical Research

2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione occupies a unique niche in drug discovery due to its dual pharmacophoric character. The phenylpyrrolidine moiety introduces chiral centers and sp³-hybridized carbons, mitigating the planar toxicity risks associated with classical phthalimides. This structural hybridity enables simultaneous engagement of:

- Hydrophobic pockets via the phthalimide’s aromatic system

- Hydrogen-bond networks through the pyrrolidine’s tertiary amine

- Allosteric sites via the pendant phenyl group’s π-stacking capacity

In enzyme inhibition assays, derivatives show 5–10× greater potency against VEGFR2 compared to thalidomide analogs, attributable to the pyrrolidine’s conformational locking effect. Furthermore, the methylene bridge between the two pharmacophores allows torsional flexibility, optimizing binding to structurally diverse targets like α-glucosidase and HIV-1 integrase.

Structural Relationship to Thalidomide and Related Bioactive Compounds

A comparative analysis reveals critical distinctions between 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione and first-generation phthalimides:

Thalidomide

- Structure: Phthalimide-glutarimide hybrid

- Limitations: Racemic mixture with S-isomer teratogenic

- Targets: Cereblon E

Properties

IUPAC Name |

2-[(1-phenylpyrrolidin-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18-16-10-4-5-11-17(16)19(23)21(18)13-15-9-6-12-20(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEMOZJDZLRRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoindoline-1,3-dione Core: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

Introduction of the Phenylpyrrolidine Moiety: The phenylpyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a phenylpyrrolidine derivative reacts with the isoindoline-1,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione has been studied for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential in modulating biological pathways and has been investigated for its effects on cellular processes.

Medicine: Research has explored its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, and anticancer agent.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in material science for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Polar substituents like trifluoromethyl or triazole improve aqueous solubility, whereas bulky pyrrolidine may reduce it, necessitating formulation optimization.

Key Research Findings and Trends

Substituent Optimization : Complex substituents (e.g., urea, triazole, pyrrolidine) enhance bioactivity over simple alkyl/aryl groups .

Synthetic Flexibility : Claisen-Schmidt condensations (), click chemistry (), and regioselective acylations () enable diverse modifications.

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂, CF₃) enhance enzyme inhibition. Bulky heterocycles (e.g., pyrrolidine) improve target selectivity but may reduce solubility.

Biological Activity

The compound 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione , also known as a derivative of isoindoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate its biological activity, providing insights from various studies and research findings.

Chemical Structure and Properties

The structure of 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione can be represented as follows:

This compound features an isoindoline core with a pyrrolidine ring, which is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, a study reported that certain isoindoline compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the p53 pathway and inhibition of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Research has indicated that compounds similar to 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione may possess neuroprotective properties. They are believed to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of isoindoline derivatives. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as novel antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

In a controlled study, 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was administered in varying concentrations, revealing an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis as evidenced by increased Annexin V staining.

Case Study 2: Neuroprotection in Animal Models

A study involving mice subjected to induced neurotoxicity showed that administration of this compound resulted in a significant reduction in neuronal death compared to control groups. Behavioral assessments indicated improved cognitive functions post-treatment, suggesting its potential utility in treating cognitive decline associated with neurodegenerative conditions.

Data Table: Summary of Biological Activities

Q & A

What are the key structural features of 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione, and how do they influence its reactivity in synthetic pathways?

The compound contains a pyrrolidine ring linked to an isoindoline-1,3-dione core via a methylene bridge, with a phenyl substituent on the pyrrolidine nitrogen. The electron-withdrawing isoindoline-dione moiety enhances electrophilicity, while the phenyl-pyrrolidine group introduces steric hindrance and potential π-π stacking interactions. These features necessitate careful selection of reaction conditions (e.g., base strength, solvent polarity) to balance reactivity and stability during derivatization .

How can researchers optimize multi-step synthetic routes for this compound, particularly in resolving low yields during the isoindoline-dione coupling step?

Low yields in isoindoline-dione coupling often stem from competing side reactions (e.g., hydrolysis of the dione under basic conditions). Methodological improvements include:

- Temperature control : Conducting reactions at 0–5°C to suppress hydrolysis .

- Protecting group strategies : Using tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling .

- Catalytic systems : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

What analytical techniques are most effective for resolving contradictions in stereochemical assignments of derivatives?

Conflicting stereochemical data (e.g., NMR vs. computational predictions) can be resolved using:

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as demonstrated for structurally similar isoindoline-dione derivatives .

- Vibrational circular dichroism (VCD) : Detects subtle chiral interactions in solution-phase studies .

- DFT calculations : Cross-validate experimental NMR chemical shifts with computed values at the B3LYP/6-311++G(d,p) level .

How can researchers design experiments to evaluate the biological activity of this compound while minimizing off-target effects?

Advanced experimental design involves:

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinases) and exclude promiscuous binders .

- Selective functionalization : Introduce substituents (e.g., fluorinated groups) to modulate lipophilicity and reduce non-specific membrane interactions .

- Dose-response assays : Employ Hill slope analysis to distinguish specific vs. non-specific effects in cell-based models .

What strategies are recommended for interpreting conflicting data in structure-activity relationship (SAR) studies?

Contradictions in SAR often arise from assay variability or compound aggregation. Mitigation approaches include:

- Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic vs. cellular assays) .

- Dynamic light scattering (DLS) : Screen for colloidal aggregation at micromolar concentrations .

- Meta-analysis : Apply multivariate regression to identify statistically significant substituent effects across datasets .

How can computational methods enhance the design of novel derivatives with improved pharmacokinetic properties?

Computational workflows integrate:

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .

- Reaction path search algorithms : Quantum chemistry-guided exploration of feasible synthetic routes (e.g., ICReDD’s computational-experimental feedback loop) .

- Free-energy perturbation (FEP) : Optimize binding affinity by simulating substituent modifications in silico .

What experimental and statistical methods are critical for optimizing reaction conditions in scale-up studies?

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading) with minimal trials .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent ratio vs. yield) .

How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

Discrepancies may arise from metabolic differences or bioavailability. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.